molecular formula C10H14BrNO B1445261 3-Bromo-4-propoxybenzylamine CAS No. 1310248-08-8

3-Bromo-4-propoxybenzylamine

Cat. No.: B1445261
CAS No.: 1310248-08-8
M. Wt: 244.13 g/mol
InChI Key: ZTTQFXUBULZDAN-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxybenzylamine is an organic compound characterized by a benzylamine structure substituted with a bromine atom at the third position and a propoxy group at the fourth position

Biochemical Analysis

Biochemical Properties

3-Bromo-4-propoxybenzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of mitogen-activated protein kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity . Threshold effects have been noted, where a specific dosage level leads to a marked change in the compound’s impact on cellular function. High doses of this compound can lead to adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells. The compound’s metabolism can lead to the formation of various metabolites, some of which may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can localize to different cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biological activity. For instance, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-propoxybenzylamine typically involves the bromination of 4-propoxybenzylamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-propoxybenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

Scientific Research Applications

3-Bromo-4-propoxybenzylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    3-Bromo-4-methylaniline: Similar structure with a methyl group instead of a propoxy group.

    4-Bromo-2-propoxybenzylamine: Similar structure with bromine at the fourth position and propoxy at the second position.

Uniqueness: 3-Bromo-4-propoxybenzylamine is unique due to the specific positioning of the bromine and propoxy groups, which influence its chemical reactivity and potential applications. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-bromo-4-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTQFXUBULZDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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